molecular formula C₂₀H₂₆D₄O₄ B1153618 Bis(2-methylpentyl) Phthalate-d4

Bis(2-methylpentyl) Phthalate-d4

Cat. No.: B1153618
M. Wt: 338.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methylpentyl) Phthalate-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₆D₄O₄ and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₀H₂₆D₄O₄

Molecular Weight

338.47

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(2-methylpentyl) Ester-d4; _x000B_1,2-Benzenedicarboxylic Acid Bis(2-methylpentyl) Ester-d4; 

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated 2-Methylpentanol-d4

The 2-methylpentyl side chains are deuterated at specific positions to produce 2-methylpentanol-d4. Common methods include:

  • Deuterium Reduction of Ketones : 4-Methyl-2-pentanone is reduced using lithium aluminum deuteride (LiAlD₄) in anhydrous ether, yielding 2-methylpentanol-d4 with >98% isotopic purity.

  • Acid-Catalyzed H/D Exchange : 2-Methylpentanol undergoes refluxing with D₂O in the presence of PtO₂ catalysts, replacing hydroxyl-bound hydrogens with deuterium.

Reaction conditions and isotopic enrichment levels are summarized in Table 1.

Table 1: Deuterium Incorporation Methods for 2-Methylpentanol-d4

MethodReactantsCatalystTemperatureTimeDeuterium Enrichment
LiAlD₄ Reduction4-Methyl-2-pentanoneLiAlD₄0–25°C12 h99.5%
H/D Exchange2-Methylpentanol + D₂OPtO₂80°C24 h85–90%

Esterification of Phthalic Anhydride with 2-Methylpentanol-d4

The esterification process involves nucleophilic acyl substitution between phthalic anhydride and 2-methylpentanol-d4, typically catalyzed by sulfuric acid or p-toluenesulfonic acid (PTSA).

Reaction Mechanism and Optimization

  • Acid Catalysis : Sulfuric acid (0.5–1.0 wt%) facilitates protonation of the anhydride, enhancing electrophilicity for alcohol attack.

  • Solvent-Free Conditions : Reactions are conducted at 120–140°C for 6–8 hours, achieving conversions >95%.

  • Deuterium Stability : Prolonged heating above 150°C risks H/D scrambling, necessitating strict temperature control.

A representative procedure is outlined below:

  • Charge Reactants : Combine phthalic anhydride (1.0 mol) and 2-methylpentanol-d4 (2.2 mol) in a three-neck flask.

  • Add Catalyst : Introduce concentrated H₂SO₄ (0.8 wt%) under nitrogen.

  • Reflux : Heat at 130°C for 7 hours with vigorous stirring.

  • Neutralization : Quench with aqueous NaHCO₃ (5%) to pH 7.

  • Purification : Extract with isohexane, dry over Na₂SO₄, and distill under vacuum (0.1 mmHg, 180°C).

Quality Control and Analytical Validation

Purity Assessment

  • GC-MS Analysis : this compound is analyzed using a DB-5MS column (30 m × 0.25 mm) with electron ionization. The deuterated compound shows a molecular ion at m/z 342 (vs. 338 for non-deuterated).

  • Isotopic Purity : Nuclear magnetic resonance (¹H NMR) confirms deuterium incorporation, with suppression of proton signals at δ 1.2–1.6 ppm (methylene groups).

Performance as an Internal Standard

In GC-MS methods for phthalate detection, this compound exhibits:

  • Retention Time Shift : +0.3 minutes compared to non-deuterated analogs due to isotopic effects.

  • Recovery Efficiency : 98–102% in spiked wine samples, demonstrating minimal matrix interference.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-Ester Isomers : Branched alcohol precursors may generate regioisomers. Using excess alcohol (2.2 eq.) suppresses this to <2%.

  • Color Impurities : Activated carbon treatment post-reaction removes polymeric byproducts.

Scalability Considerations

  • Continuous Flow Systems : Microreactors enable precise temperature control, reducing H/D scrambling during large-scale production.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) are reused for 5 cycles without activity loss .

Q & A

Q. Advanced Research Focus

  • In Vitro Models : Incubate with liver microsomes or esterases to monitor hydrolysis to monoesters. Deuterium labeling reduces metabolic interference, enabling precise tracking via LC-HRMS .
  • In Vivo Tracing : Administer deuterated phthalates to model organisms and analyze excreta (urine, feces) for deuterium-retaining metabolites. Use isotopomer analysis to distinguish endogenous vs. exogenous pathways .
    Data Contradiction Alert : Non-deuterated phthalates may exhibit faster hydrolysis rates due to kinetic isotope effects; adjust degradation models accordingly .

How should researchers address discrepancies in phthalate exposure data across studies?

Advanced Research Focus
Common discrepancies arise from:

  • Matrix Effects : Lipid-rich samples (e.g., serum) may sequester phthalates, reducing recovery. Use deuterated standards with matched logP values to normalize .
  • Isomer Interference : Co-eluting phthalates (e.g., Diisodecyl Phthalate-d4) can skew quantification. Employ tandem MS/MS with unique product ions (e.g., m/z 153 for this compound) .
    Methodological Solution : Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation, MS for sensitivity).

What are the challenges in quantifying low-abundance phthalates using this compound?

Q. Advanced Research Focus

  • Limit of Detection (LOD) : Achieve sub-ppb sensitivity via pre-concentration (e.g., solid-phase extraction) and high-resolution MS (HRMS). For example, GC×GC-TOFMS achieves LODs of 0.1 ng/g in dust samples .
  • Background Contamination : Labware plastics may leach phthalates. Use glassware and pre-bake solvents to minimize interference .
    Data Gap Highlight : Limited pharmacokinetic data for deuterated phthalates complicates low-dose extrapolation; prioritize in silico modeling to bridge gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.